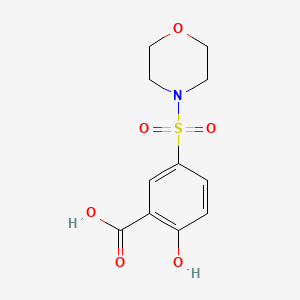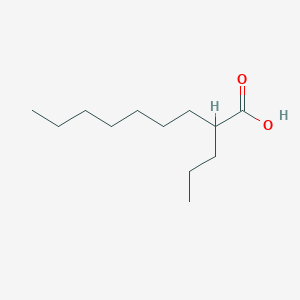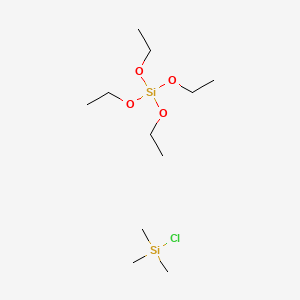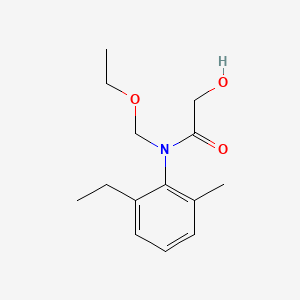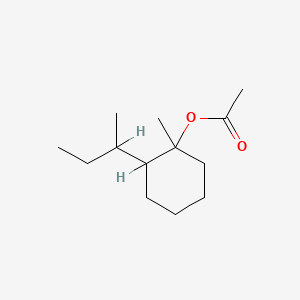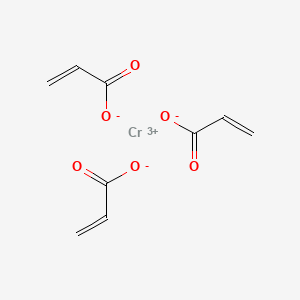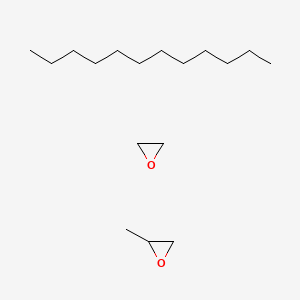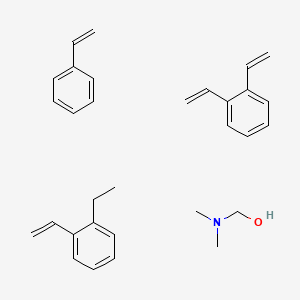![molecular formula C8H9N B1604914 (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 2888-90-6](/img/structure/B1604914.png)
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, also known as norbornene-2-carbonitrile, is a bicyclic organic compound. It is widely used in organic synthesis as a versatile building block due to its unique structural and chemical properties. The compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Applications De Recherche Scientifique
Synthesis and Polymer Chemistry
"(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile" plays a pivotal role in the synthesis of polymers and copolymers through processes like ring-opening metathesis polymerization (ROMP) and addition polymerization. Greene et al. explored block copolymers' preparation via ring-opening polymerization, indicating the versatility of norbornene derivatives in creating structured polymers at room temperature (Greene, Ivin, Rooney, Kress, & Osborn, 1988). Similarly, Mathew et al. highlighted the use of palladium(II) nitrile catalysts in homo- and copolymerizations of norbornene derivatives to achieve cycloaliphatic polyolefins with functional groups (Mathew, Reinmuth, Melia, Swords, & Risse, 1996).
Catalysis and Reaction Mechanisms
The compound has been instrumental in understanding catalysis and reaction mechanisms. For instance, Sultanov et al. discussed the stereoselective carbomagnesiation of norbornenes with ethyl Grignard reagents, facilitated by TaCl5 catalysts, leading to high yields of functionalized products (Sultanov, Ismagilov, Popod’ko, Tulyabaev, Sabirov, & Dzhemilev, 2013). Additionally, the role of this compound in palladium-catalyzed addition polymerization of functionalized norbornenes was investigated to understand the insertions through the exo face, which is relevant to metal-catalyzed polymerizations (Kang & Sen, 2004).
Material Science and Photolithography
The application extends into material science, particularly in the development of photoresist materials for lithography. Okoroanyanwu et al. synthesized and characterized new alicyclic polymers based on cycloaliphatic co- and terpolymers, including 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate, showing potential for 193 nm photoresist materials (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).
Chemical Synthesis and Structural Studies
Moreover, this compound is a key intermediate in chemical syntheses, facilitating the formation of complex molecular structures. For example, Plettner et al. utilized it in the study of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its precursors for synthesizing bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one, enabling unambiguous determination of absolute configuration (Plettner, Mohle, Mwangi, Griscti, Patrick, Nair, Batchelor, & Einstein, 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a cyano group, and stereochemical control of the reaction to obtain the desired enantiomer.", "Starting Materials": ["Cyclopentadiene", "Acrylonitrile", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether"], "Reaction": ["Step 1: Cyclopentadiene is reacted with acrylonitrile in the presence of sodium hydride to form a bicyclic intermediate.", "Step 2: The intermediate is treated with bromine to introduce a bromine atom at the 5-position of the bicyclic ring system.", "Step 3: Reduction of the bromine atom with sodium borohydride yields the corresponding bromohydrin intermediate.", "Step 4: Treatment of the bromohydrin with hydrochloric acid results in the formation of a cyclic chloride intermediate.", "Step 5: The chloride intermediate is reacted with sodium cyanide in the presence of sodium hydroxide to introduce a cyano group at the 2-position of the bicyclic ring system.", "Step 6: The resulting nitrile intermediate is reduced with sodium borohydride to yield the desired (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile product." ] } | |
| 2888-90-6 | |
Formule moléculaire |
C8H9N |
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6-,7+,8+/m0/s1 |
Clé InChI |
BMAXQTDMWYDIJX-XLPZGREQSA-N |
SMILES isomérique |
C1[C@H]2C[C@@H]([C@@H]1C=C2)C#N |
SMILES |
C1C2CC(C1C=C2)C#N |
SMILES canonique |
C1C2CC(C1C=C2)C#N |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


